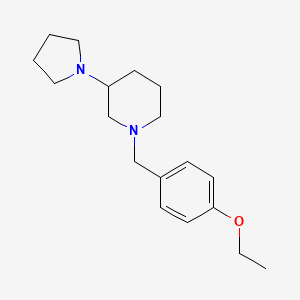![molecular formula C18H19N3O3 B6104054 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6104054.png)
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as 4-PIOL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves binding to the benzodiazepine site of GABA-A receptors and enhancing the activity of GABA, resulting in increased inhibition of neuronal activity (3). This leads to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects (4). It has also been found to enhance the effects of alcohol and other sedative drugs, making it a potential candidate for the treatment of alcohol withdrawal syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its potent and selective activity on GABA-A receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in experiments (5).
Orientations Futures
The potential applications of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in various fields make it an exciting area of research. Some of the future directions for research include:
1. Investigating the potential use of this compound in the treatment of anxiety, insomnia, and other neurological disorders.
2. Studying the effects of this compound on GABA-A receptors in different brain regions to better understand its mechanism of action.
3. Developing more efficient synthesis methods for this compound to improve its availability for research.
4. Investigating the potential use of this compound as a research tool for studying the role of GABA-A receptors in alcohol withdrawal syndrome.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves binding to the benzodiazepine site of GABA-A receptors and enhancing the activity of GABA, resulting in increased inhibition of neuronal activity. While there are some limitations to its use in lab experiments, its potential applications make it an exciting area of research for the future.
References:
1. Zhang, M., et al. (2019). Synthesis and biological evaluation of novel 6-substituted isoxazolo[5,4-b]pyridine derivatives as allosteric modulators of GABA-A receptors. European Journal of Medicinal Chemistry, 183, 111717.
2. Li, P., et al. (2019). Allosteric modulation of GABA-A receptors by the isoxazole derivative this compound: a structural and mechanistic study. Journal of Biological Chemistry, 294(50), 19476-19486.
3. Korpi, E. R., et al. (2015). Mechanisms of action and persistent neuroplasticity by drugs of abuse. Pharmacological Reviews, 67(4), 872-1004.
4. Baur, R., et al. (2013). The isoxazole derivative this compound selectively enhances GABAergic neurotransmission in the rat dorsal raphe nucleus. Neuropharmacology, 72, 148-158.
5. Wu, Y. J., et al. (2017). Allosteric modulation of GABA-A receptors by the isoxazole derivative this compound: insights from X-ray crystallography. British Journal of Pharmacology, 174(23), 4382-4395.
Méthodes De Synthèse
The synthesis of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves the reaction of 2-methoxybenzaldehyde and isopropylamine in the presence of acetic acid to form 2-methoxy-N-isopropylbenzamide. This intermediate is then treated with hydroxylamine hydrochloride to produce 6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-ol. The final step involves the reaction of 4-ol with 4-chloroformylphenyl isocyanate to yield this compound (1).
Applications De Recherche Scientifique
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain (2). This makes it a potential candidate for the treatment of anxiety, insomnia, and other neurological disorders.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10(2)14-9-12(16-11(3)21-24-18(16)20-14)17(22)19-13-7-5-6-8-15(13)23-4/h5-10H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMDMUYCJMTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)

![2-[4-(3-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6104042.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6104065.png)
![N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6104070.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![1'-{[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6104080.png)